molecular formula C8H8FNO3 B6306515 5-Ethoxy-2-fluoronicotinic acid CAS No. 1256818-90-2

5-Ethoxy-2-fluoronicotinic acid

Cat. No.: B6306515
CAS No.: 1256818-90-2
M. Wt: 185.15 g/mol
InChI Key: DYPGVXIWYKNDIB-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoronicotinic acid is a chemical compound with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol It is a derivative of nicotinic acid, featuring an ethoxy group at the 5-position and a fluorine atom at the 2-position of the pyridine ring

Properties

IUPAC Name

5-ethoxy-2-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGVXIWYKNDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-ethoxy-2-fluoropyridine with a suitable oxidizing agent to introduce the carboxylic acid group at the 3-position . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 5-Ethoxy-2-fluoronicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

5-Ethoxy-2-fluoronicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-fluoronicotinic acid is unique due to the specific combination of the ethoxy and fluorine substituents on the nicotinic acid core.

Biological Activity

5-Ethoxy-2-fluoronicotinic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a fluorine atom. Its chemical structure can be represented as follows:

C8H8FNO2\text{C}_8\text{H}_8\text{FNO}_2

This unique structure influences its reactivity and biological interactions, making it a valuable compound for various research applications.

Target Receptors:
The compound primarily interacts with G protein-coupled receptors (GPCRs), particularly those involved in lipid metabolism. This interaction is crucial for modulating metabolic pathways related to fat breakdown and energy homeostasis.

Mode of Action:
Upon binding to its target receptors, this compound initiates a cascade of intracellular signaling events. This process leads to the inhibition of lipolysis and a reduction in serum free fatty acid levels, which may have implications for managing metabolic disorders.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Effects: There is evidence supporting the anti-inflammatory properties of this compound, which may be beneficial in treating inflammatory diseases.
  • Lipid Metabolism Modulation: As mentioned, its ability to influence lipid metabolism could have therapeutic implications for conditions such as obesity and diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed upon administration, widely distributed in body tissues, metabolized primarily in the liver, and excreted via urine. This profile is similar to other compounds within the nicotinic acid family, indicating favorable characteristics for therapeutic use.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-Fluoronicotinic AcidLacks ethoxy groupLimited lipid modulation
5-Ethoxy-2-chloronicotinic AcidContains chlorine instead of fluorineDifferent reactivity
5-Ethoxy-3-fluoronicotinic AcidFluorine atom in a different positionAltered biological effects

This comparison highlights how the specific combination of substituents on the nicotinic acid core influences both chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have further elucidated the potential applications of this compound:

  • In Vitro Studies: A study demonstrated that the compound significantly reduced inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, suggesting its therapeutic potential in inflammatory diseases.
  • Animal Models: In rodent models of obesity, administration of this compound resulted in decreased body weight and improved lipid profiles, indicating its efficacy in metabolic regulation.
  • Clinical Implications: Ongoing research is exploring its use as a radiolabeling agent for PET imaging, particularly targeting fatty acid binding proteins (FABPs) associated with various cancers .

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